molecular formula C6H7N5 B1595170 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine CAS No. 49834-59-5

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine

Cat. No. B1595170
CAS RN: 49834-59-5
M. Wt: 149.15 g/mol
InChI Key: RSYXRFWGQHXTOS-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a pyrazolopyridine derivative that has been synthesized through various methods and has shown to exhibit promising biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation
Research has focused on the synthesis of heterocyclic compounds incorporating 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine motifs, due to their potential in developing antimicrobial agents. For instance, novel synthesis methods have been developed to create derivatives incorporating N-methylphthalimide moiety, showing moderate to strong antimicrobial activity against pathogens like Aspergillus niger (Al-Omran & El-Khair, 2005).

Biomedical Applications
The pyrazolo[3,4-b]pyridines group, including the 1H- isomer, has seen significant interest for their biomedical applications. Over 300,000 compounds within this group have been described, utilized in various synthetic methods and highlighting their extensive application in the biomedical field. Their structural diversity allows for significant potential in drug development and other therapeutic areas (Donaire-Arias et al., 2022).

Anticancer and Antimicrobial Activities
Further explorations into this compound derivatives have identified their efficacy in anticancer and antimicrobial treatments. Novel derivatives have been synthesized, demonstrating promising activity against cancer cell lines and microbial pathogens. This underscores the compound's versatility and potential in developing new therapeutic agents with anticancer and antimicrobial properties (Nagender et al., 2014).

Synthetic Methods and Catalysis
Innovative synthetic methods involving this compound have been developed, utilizing mild basic ionic liquids as catalysts. These methods facilitate the synthesis of complex heterocyclic structures, expanding the chemical toolbox available for creating novel compounds with potential applications in various scientific research fields, including pharmacology and materials science (Shaterian & Mohammadnia, 2012).

Regioselectivity and Biological Activity
The compound has also been studied for its regioselectivity in 1,3-dipolar cycloadditions and its biological activities, including antimicrobial effects. Such studies provide insights into the compound's chemical behavior and its potential utility in developing new drugs with specific biological actions (Zaki, Sayed, & Elroby, 2016).

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-10-5-1-2-8-6-4(5)3-9-11-6/h1-3H,7H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYXRFWGQHXTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1NN)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309673
Record name 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49834-59-5
Record name 1H-Purazolo[3, 4-hydrazino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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